EphB1-IN-10 is a small molecule compound designed to selectively inhibit the EphB1 receptor, a member of the Eph receptor tyrosine kinase family. EphB1 plays a significant role in various cellular processes, including cell adhesion, migration, and proliferation, particularly in the context of cancer and neurodevelopment. The compound's design is based on structural insights into the EphB1 receptor, allowing for targeted therapeutic applications.
The development of EphB1-IN-10 stems from research focused on the structural biology of Eph receptors and their ligands. Studies have highlighted the importance of these receptors in oncogenic signaling pathways and their potential as therapeutic targets in cancer treatment. The synthesis of this compound is detailed in various studies that explore its efficacy and specificity against EphB1.
EphB1-IN-10 is classified as a selective inhibitor of receptor tyrosine kinases, specifically targeting the EphB1 receptor. This classification places it within a broader category of compounds used to modulate signaling pathways involved in cancer progression and other diseases.
The synthesis of EphB1-IN-10 involves several key steps that utilize advanced organic chemistry techniques. The initial phase includes the design of the compound based on molecular docking studies that predict binding interactions with the EphB1 receptor. Following this, solid-phase peptide synthesis (SPPS) techniques are employed to construct the compound's backbone.
The synthesis typically begins with the coupling of protected amino acids on a resin, followed by deprotection and cyclization steps to form the desired cyclic structure. High-performance liquid chromatography (HPLC) is used for purification, ensuring that the final product meets purity standards exceeding 95%. Characterization techniques such as mass spectrometry (MALDI-TOF) confirm the molecular weight and structure of EphB1-IN-10.
EphB1-IN-10 features a complex molecular architecture designed to optimize binding to the EphB1 receptor. The structure includes key functional groups that enhance its interaction with the receptor's active site.
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. For instance, detailed structural data can be obtained from X-ray crystallography or NMR spectroscopy studies, which reveal how the compound fits into the binding pocket of EphB1.
EphB1-IN-10 undergoes specific chemical reactions that are crucial for its activity as an inhibitor. These include reversible binding interactions with the phosphorylated tyrosine residues on the EphB1 receptor.
The compound's mechanism involves competitive inhibition where it competes with natural ligands for binding to EphB1. Kinetic studies can provide insights into its inhibition constant (IC50) values, demonstrating its potency relative to other inhibitors.
EphB1-IN-10 exerts its effects by binding to the extracellular domain of the EphB1 receptor, preventing ligand-induced dimerization and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell migration and proliferation.
Experimental data indicate that treatment with EphB1-IN-10 results in decreased phosphorylation levels of downstream targets associated with cell growth and survival pathways. This mechanism underscores its potential utility in therapeutic applications targeting cancers where EphB1 is overexpressed.
EphB1-IN-10 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its melting point and boiling point are determined through standard thermal analysis methods.
The compound exhibits specific reactivity patterns consistent with its functional groups, influencing its interactions with biological targets. For instance, it may show sensitivity to pH changes or oxidative conditions, which could affect its stability and efficacy.
Comprehensive analyses using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) provide insights into its thermal stability and degradation profiles.
EphB1-IN-10 holds promise for various scientific uses, particularly in cancer research where modulation of EphB1 activity could lead to novel therapeutic strategies. Its application extends to:
EphB1 is a receptor tyrosine kinase (RTK) featuring a conserved modular architecture critical for its function. Its extracellular region comprises an ephrin-binding domain that preferentially binds transmembrane ephrin-B ligands (ephrin-B1, -B2, -B3), initiating bidirectional signaling upon cell-cell contact [8]. This is followed by a cysteine-rich domain and two fibronectin type III repeats, which mediate receptor dimerization and clustering essential for signal amplification [3] [6]. The intracellular region contains a juxtamembrane segment with regulatory tyrosine residues, a tyrosine kinase domain catalyzing phosphotransfer, a sterile alpha motif (SAM) domain facilitating oligomerization, and a C-terminal PDZ-binding motif enabling interactions with scaffolding proteins [1] [2]. This multi-domain organization allows EphB1 to integrate extracellular cues with intracellular signaling cascades governing cell adhesion, migration, and compartmentalization.
Table 1: Key Structural Domains of EphB1 and Functional Impact of Cancer-Associated Mutations
Domain | Functional Role | Cancer-Associated Mutations | Impact on Function |
---|---|---|---|
Ephrin-Binding Domain | Ligand recognition and initiation of bidirectional signaling | C61Y, R90C, R170W (CRC) [2] | Disrupts ligand binding → impaired cell compartmentalization and repulsion |
Fibronectin Type III Repeats | Receptor dimerization/clustering | R351L (CRC) [2] | Reduces receptor clustering → aberrant cell sorting |
Tyrosine Kinase Domain | Catalytic phosphotransfer; Signal propagation | D762N, R743W, G628W (CRC) [3] | Loss of kinase activity → reduced STAT3/ERK signaling, abolished tumor suppression |
Juxtamembrane Region | Autoregulation; Autophosphorylation sites | Not reported | N/A |
SAM Domain | Receptor oligomerization | Not reported | N/A |
PDZ-Binding Motif | Scaffold protein recruitment | Not reported | N/A |
The catalytic activity of EphB1 is tightly regulated by structural elements within its intracellular region. The juxtamembrane segment contains critical tyrosine residues (e.g., Y594) whose autophosphorylation relieves autoinhibition and facilitates kinase activation [2]. The kinase domain itself adopts a bilobal architecture common to protein kinases, with the N-lobe harboring the ATP-binding cleft and the C-lobe containing the catalytic loop. Mutations within this domain (e.g., R743W/Q, D762N) disrupt catalytic efficiency: R743 variants significantly reduce V~max~ without altering K~m~ (ATP), indicating impaired phosphotransfer rather than ATP binding [3]. Thermal shift assays reveal that mutants like G628W and R743W decrease the protein's melting temperature (T~m~), indicative of structural destabilization. Crucially, ATP-competitive inhibitors (e.g., dasatinib) stabilize both wild-type and mutant EphB1, confirming an intact ATP-binding site even in destabilized variants [3]. The SAM domain promotes higher-order oligomerization, essential for robust signal transduction, while the PDZ-binding motif recruits cytoplasmic adaptors (e.g., PDZ-RGS3) linking EphB1 to cytoskeletal remodeling and migration pathways [5] [7].
EphB receptors (EphB1-B4) share significant sequence identity (>70% in kinase domains) yet exhibit distinct structural and functional properties. Kinase domain crystallography reveals that EphB1, B2, and B4 crystallize readily, whereas wild-type EphB3 requires a stabilizing point mutation (A899P) for structural determination. This mutation enhances EphB3’s soluble expression, intrinsic stability, and catalytic turnover without altering ligand binding [1]. Key structural differences include:
Table 2: Structural and Functional Comparison of EphB Receptor Kinase Domains
Receptor | Kinase Domain Resolution (Å) | Unique Structural Features | Ligand Preference | Key Functional Roles |
---|---|---|---|---|
EphB1 | 2.50 [1] | Partially disordered activation loop in apo state; Lower thermal stability of cancer mutants | Ephrin-B1, -B2, -B3 | Tumor suppression (CRC); Axon guidance; Neural progenitor regulation |
EphB2 | 2.27 [1] | Highly ordered activation loop; High stability | Ephrin-B1, -B2, -B3 | Synapse formation; Vascular development; Tumor angiogenesis |
EphB3 | 2.20 (A899P mutant) [1] | Requires A899P for crystallization; Enhanced stability | Ephrin-B1, -B3 | Compensates for EphB1 loss in axon guidance; Cell segregation |
EphB4 | 2.50 (with staurosporine) [1] | Stable co-crystallization with inhibitors; Venous identity | Ephrin-B2 (high affinity) | Arteriovenous boundary formation; Angiogenesis; Melanoma migration |
Functional divergence is evident:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7